molecular formula C10H9F3O2 B13118958 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13118958
M. Wt: 218.17 g/mol
InChI Key: VSIKRNKEFUIRSW-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a substituted indanol derivative characterized by a trifluoromethoxy (-OCF₃) group at the 4-position of the indene scaffold. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing and lipophilic nature of the trifluoromethoxy group, which can enhance metabolic stability and membrane permeability in bioactive molecules.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8,14H,4-5H2

InChI Key

VSIKRNKEFUIRSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as an indanone derivative, using trifluoromethoxylating reagents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol are best understood through comparison with related indanol derivatives. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Indanol Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol -OCF₃ at C4 ~218.18 Not explicitly listed High lipophilicity; potential bioactive scaffold Deduced from analogs
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol -CF₃ at C6 216.17 869725-46-2 Electron-withdrawing group enhances stability
5-Methyl-2,3-dihydro-1H-inden-4-ol -CH₃ at C5 150.18 Not explicitly listed Intermediate in drug synthesis; lower lipophilicity
(1R)-4-Nitro-2,3-dihydro-1H-inden-1-ol -NO₂ at C4 179.17 103441-80-1 Chiral building block; nitro group aids in redox-active applications
5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol -OCH₂C₆H₅ at C5 242.27 3199-73-3 Bulky substituent; used in polymer chemistry
4,7-Difluoro-2,3-dihydro-1H-inden-1-one -F at C4, C7; ketone at C1 172.15 130408-16-1 Ketone functionality; fluorination enhances metabolic resistance

Key Insights from Comparison

In contrast, nitro or benzyloxy groups (e.g., in ) introduce steric bulk or redox activity, limiting their utility in certain therapeutic contexts.

Synthetic Methodologies Enzymatic kinetic resolution (e.g., lipase-catalyzed hydrolysis in ) is critical for obtaining enantiopure indanol derivatives. The trifluoromethoxy group may require specialized fluorination reagents, such as trifluoromethylating agents. Friedel-Crafts acylation, as seen in the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one , could be adapted for introducing the trifluoromethoxy group via electrophilic substitution.

Crystallographic and Conformational Properties Substituents influence molecular packing. For example, orthorhombic and triclinic polymorphs of indanone derivatives () highlight the role of substituent size and polarity in crystallinity. The trifluoromethoxy group’s steric and electronic effects may similarly dictate solid-state behavior.

Pharmacological Relevance Indanol scaffolds are prevalent in aggrecanase inhibitors (). The trifluoromethoxy group’s electron-withdrawing nature could modulate enzyme binding affinity compared to analogs like 5-methylindanol .

Biological Activity

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is an organic compound notable for its unique structural characteristics, particularly the trifluoromethoxy group attached to the indan framework. Its molecular formula is C10H9F3O2C_{10}H_9F_3O_2 with a molecular weight of approximately 218.17 g/mol. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

Structural Features

The compound's structure contributes significantly to its biological interactions:

  • Trifluoromethoxy Group : This group is highly electronegative, influencing the compound's reactivity and enhancing its interaction with biological membranes and proteins.
  • Indan Framework : The indan structure provides a rigid scaffold that may facilitate specific binding interactions with biological targets.

Biological Activity

Research has indicated that 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects.
  • Receptor Modulation : It shows potential in modulating receptor activities, suggesting applications in pharmacology.

The mechanism of action involves binding to enzymes or receptors where the trifluoromethoxy group enhances binding affinity. This interaction can lead to modulation of metabolic pathways, resulting in observable biological effects such as inhibition or activation.

Case Studies and Research Findings

Several studies have explored the compound's biological activity:

  • In Vivo Efficacy : In a study involving C57BL/6 mice, 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol was administered intraperitoneally. The results demonstrated a significant reduction in brain glucosylceramide levels, indicating its potential efficacy in conditions like Gaucher disease .
  • Pharmacokinetics : Research revealed that this compound retains excellent potency while improving metabolic stability. For example, it showed a tenfold increase in half-life in mouse liver microsomes compared to other analogs .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique aspects of compounds similar to 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethoxy)phenolHydroxyl group on a phenolic ringSimpler structure; lacks indan framework
4-(Trifluoromethyl)phenolTrifluoromethyl instead of trifluoromethoxyDifferent electronic properties
4-(Trifluoromethoxy)anilineAmino group on phenolic structureExhibits different reactivity patterns
5-(Trifluoromethyl)indolineIndoline structure with trifluoromethylVariation in nitrogen presence affecting properties

The distinct combination of the indan structure and the trifluoromethoxy group gives 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol unique chemical and biological properties that are not present in simpler analogs.

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